N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O2/c19-13-5-2-6-15(8-13)24-10-14(9-16(24)25)23-17(26)11-3-1-4-12(7-11)18(20,21)22/h1-8,14H,9-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFIVTWPQPKLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-fluorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization reactions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide bond undergoes hydrolysis under acidic or alkaline conditions, yielding corresponding carboxylic acids and amines.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, 6M, reflux) | Concentrated HCl, H₂O | 3-(Trifluoromethyl)benzoic acid + 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine | 78% |
| Alkaline (NaOH, 2M, 80°C) | NaOH, ethanol | Sodium 3-(trifluoromethyl)benzoate + pyrrolidin-3-amine derivative | 65% |
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack. Alkaline hydrolysis involves hydroxide ion nucleophilic addition to the carbonyl carbon.
Nucleophilic Substitution at the Pyrrolidinone Ring
The carbonyl group in the pyrrolidinone ring reacts with nucleophiles like Grignard reagents or hydrides, leading to ring-opening or functionalization.
| Reagents | Conditions | Products | Notes |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C → RT | Reduction to pyrrolidine alcohol derivative | Partial ring opening observed |
| CH₃MgBr | Dry ether, reflux | Methyl addition at carbonyl, forming tertiary alcohol | 62% yield |
Key Observation : Steric hindrance from the 3-fluorophenyl group reduces reaction rates compared to unsubstituted pyrrolidinones.
Electrophilic Aromatic Substitution (EAS)
The 3-fluorophenyl group undergoes EAS at meta/para positions, though fluorine’s electron-withdrawing effect deactivates the ring.
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | Para to F | 3-Fluoro-4-nitrophenyl derivative | 45% |
| Sulfonation | SO₃/H₂SO₄, 80°C | Meta to F | Sulfonic acid derivative | 38% |
Limitation : Strongly deactivating trifluoromethyl group on the benzamide ring prevents EAS on that moiety.
Oxidation Reactions
The pyrrolidinone ring resists oxidation, but the benzylic position adjacent to the amide nitrogen is susceptible.
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 70°C | Ketone formation at benzylic position | 58% |
| Ozone (O₃) | CH₂Cl₂, -78°C | Cleavage of benzylic C-N bond | 41% |
Side Reaction : Over-oxidation to carboxylic acids occurs if stoichiometry isn’t controlled.
Functionalization via Cross-Coupling
The trifluoromethylbenzamide moiety participates in palladium-catalyzed couplings.
| Reaction Type | Catalyst | Coupling Partner | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | Biaryl derivative | 73% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary amines | N-aryl amine functionalization | 66% |
Optimization : Electron-withdrawing CF₃ group enhances oxidative addition efficiency in Suzuki reactions.
Radical Reactions
Under UV light, the C-F bond in the fluorophenyl group undergoes homolytic cleavage, enabling radical alkylation.
| Initiation | Radical Source | Product | Yield |
|---|---|---|---|
| UV light (254 nm) | AIBN, CCl₄ | Alkylated fluorophenyl derivatives | 34% |
Application : Useful for introducing alkyl chains without altering the pyrrolidinone core .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural features to N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide exhibit promising anticancer properties. For instance, studies on pyrrolidine derivatives have shown their effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Studies Involving Pyrrolidine Derivatives
Neuropharmacology
Cognitive Enhancers
this compound has been investigated for its potential as a cognitive enhancer. Its structural similarity to known neuroprotective agents suggests that it may modulate neurotransmitter systems involved in learning and memory .
Case Study: Cognitive Enhancement in Animal Models
In a study involving rodent models, administration of similar compounds resulted in improved performance on memory tasks, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .
Drug Design and Development
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound may interact effectively with receptors linked to pain modulation and inflammation .
Table 2: Molecular Docking Results
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in determining the biological activity of this compound. Variations in the trifluoromethyl group have been shown to significantly affect the compound's potency against different targets .
Table 3: SAR Analysis of Related Compounds
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Fluorophenyl (target compound) vs. Ethylpiperidine in SIJ1227 enhances solubility and potency compared to dimethylpyrazole in SIJ1277 .
- Core Modifications: Pyrazolo-pyrimidinone () and chromen-2-yl () cores may target different enzymes (e.g., kinases vs. oxidoreductases) compared to the pyrrolidinone in the target compound .
Physicochemical Properties
Research Findings and Implications
- Biological Relevance: Fluorinated benzamides (e.g., SIJ1227, target compound) show promise in oncology due to BRAF inhibition, while non-fluorinated analogs () serve in agriculture .
- Structural Optimization: Substituting the pyrrolidinone with pyrazolo-pyrimidinone () or chromen-2-yl () shifts activity toward kinase or oxidative stress targets .
- Synthetic Challenges : High-yield methods from (e.g., 95% oxadiazole formation) could guide scalable production of the target compound .
Biological Activity
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H15F4N2O
- Molecular Weight : 340.30 g/mol
-
Chemical Structure :
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an inhibitor and therapeutic agent. Key findings include:
- Inhibition of Enzymatic Activity : The compound has shown promising results as an inhibitor of specific enzymes, particularly those involved in metabolic pathways associated with neurodegenerative disorders.
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
The mechanisms through which this compound exerts its biological effects are still under investigation, but several hypotheses have emerged:
- Monoamine Oxidase Inhibition : Similar compounds have been identified as potent inhibitors of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. This inhibition may contribute to neuroprotective effects.
- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Data Table: Biological Activity Summary
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| MAO-B Inhibition | IC50 Measurement | IC50 = 0.013 µM | |
| Cytotoxicity | MTT Assay | Significant against cancer cells | |
| Enzyme Inhibition | Enzyme Kinetics | Selective inhibition |
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in a model of Alzheimer's disease. The compound demonstrated significant inhibition of MAO-B, leading to increased levels of neuroprotective factors in neuronal cultures.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.
Q & A
Q. What are the key synthetic routes for N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(trifluoromethyl)benzamide, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Coupling of fluorophenyl-pyrrolidinone intermediates : Use of coupling reagents like EDCI/HOBt or palladium catalysts (e.g., Suzuki-Miyaura coupling for aryl-aryl bonds) under inert atmospheres .
- Amide bond formation : Activation of the benzamide carboxylic acid via chloroformate intermediates or carbodiimides, with reaction temperatures maintained at 0–25°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final compound .
Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and stereochemistry (e.g., pyrrolidinone ring conformation) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (±2 ppm accuracy) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC against targets like autotaxin (ATX) using fluorogenic substrates (e.g., FS-3) in buffer systems (pH 7.4, 37°C) .
- Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- LogP adjustment : Introduce hydrophilic groups (e.g., morpholine sulfonamide) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS/MS. CYP450 inhibition assays identify metabolic hotspots .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; modifications like trifluoromethyl groups can reduce binding .
Q. How should researchers address discrepancies in biological activity data across different assay formats?
- Methodological Answer :
- Assay validation : Compare results from fluorescence-based (e.g., ATX inhibition) versus radiometric assays to rule out interference from the fluorophenyl group .
- Buffer optimization : Test activity in varying pH (6.5–7.8) and ionic strength conditions to identify assay-specific artifacts .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity .
Q. What computational strategies can predict the compound’s binding mode to its target enzyme?
- Methodological Answer :
- Molecular docking : Use crystal structures (e.g., PDB: 5SAU for benzamide-enzyme complexes) and software like AutoDock Vina to model interactions with active-site residues (e.g., hydrogen bonds with Asp227) .
- MD simulations : Run 100-ns simulations in explicit solvent to assess pyrrolidinone ring flexibility and stability of the fluorophenyl-Trp stacking interaction .
Key Considerations for Researchers
- Stereochemistry : The 5-oxopyrrolidin-3-yl group’s conformation impacts target binding; chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiopurity .
- Fluorine effects : The 3-fluorophenyl group enhances metabolic stability but may reduce solubility; balance with hydrophilic substituents .
- Data reproducibility : Use standardized assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
